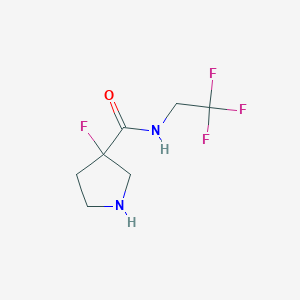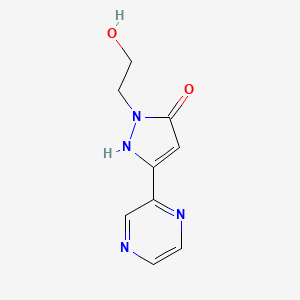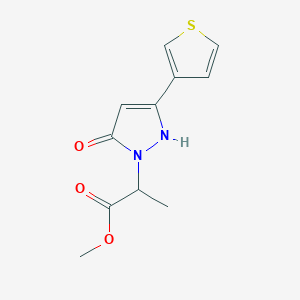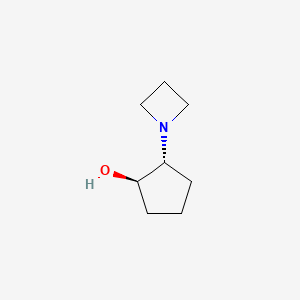
3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” has been discussed in several studies. For instance, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes was described by the Ko group in 2018 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, N-2,2,2-trifluoroethylisatin ketimines have been involved in organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .Scientific Research Applications
Radioligand Development
- Gao et al. (2018) synthesized a novel radioligand [18F]IUR-1601, derived from a compound structurally similar to 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, for potential use in imaging and biological studies [Gao et al., 2018].
Polymer Synthesis
- Hsiao et al. (1999) reported on the synthesis of new aromatic polyamides using a bis(ether-carboxylic acid) derivative, indicating potential applications in materials science [Hsiao et al., 1999].
Kinase Inhibitor Discovery
- Schroeder et al. (2009) discovered a compound with a similar structure, which acts as a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting its potential in cancer therapeutics [Schroeder et al., 2009].
Chemical Synthesis
- Mukaiyama et al. (1976) explored the use of carboxamides in chemical synthesis, suggesting potential applications in various chemical processes [Mukaiyama et al., 1976].
Fluorinated Compound Synthesis
- Pfund and Lequeux (2017) discussed the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which are used in medicinal drugs and as organocatalysts, demonstrating the relevance of such compounds in medicinal chemistry and organic synthesis [Pfund & Lequeux, 2017].
Catalysis and Medicinal Chemistry
- Huang et al. (2018) reported on a metal-free strategy for the direct perfluoroalkylation of uracils, cytosines, and pyridinones, highlighting the significance in pharmaceutical and agrochemical applications [Huang et al., 2018].
Azomethine Ylide Chemistry
- Tran et al. (2012) described the preparation and use of a trifluoromethylated azomethine ylide precursor, indicating its importance in the generation of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks [Tran et al., 2012].
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that fluorine-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can enhance the metabolic stability of a molecule and affect its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Result of Action
It is known that fluorine-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It is known that the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine atom can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorine-containing compounds .
Biochemical Analysis
Biochemical Properties
3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function. Additionally, the trifluoromethyl group in the compound enhances its metabolic stability and influences its biological activity by altering its lipophilicity and binding affinity to target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites . This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, the compound can induce changes in gene expression by binding to DNA or RNA, affecting the transcription and translation processes . The presence of fluorine atoms in the compound enhances its binding affinity to target biomolecules, making it a potent inhibitor or activator of various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to this compound has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, the compound can be transported by L-type amino acid transporters, which are upregulated in certain cancer cells . This selective transport can lead to the accumulation of the compound in specific tissues, enhancing its therapeutic efficacy or toxicity depending on the context .
Subcellular Localization
The subcellular localization of this compound can significantly affect its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes such as gene expression, energy metabolism, and protein synthesis .
properties
IUPAC Name |
3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4N2O/c8-6(1-2-12-3-6)5(14)13-4-7(9,10)11/h12H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOICJALOBOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)NCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484051.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)



![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)

